Duvoglustat hydrochloride
Overview
Description
Duvoglustat hydrochloride, also known by its investigational name AT2220, is a pharmacological chaperone under investigation for the treatment of acid α-glucosidase (GAA) deficiency, leading to Pompe disease. This condition is characterized by the progressive accumulation of lysosomal glycogen, primarily affecting heart and skeletal muscles. Preclinical data suggest that oral co-administration of Duvoglustat hydrochloride with enzyme replacement therapy (ERT) increases exposure to active levels of ERT in plasma and skeletal muscles, leading to greater substrate reduction in muscle tissue (Kishnani et al., 2017).
Synthesis Analysis
The synthesis of Duvoglustat hydrochloride and similar compounds involves complex organic reactions. For instance, duloxetine hydrochloride, a related compound, was synthesized from 2-acetylthiophene and N-methylbenzylamine through a series of reactions including Mannich reaction, reduction, etherification, and salt formation (Hou Zi-jie, 2008). While specific synthesis pathways for Duvoglustat hydrochloride are not detailed in the available literature, similar complex synthetic routes involving multiple steps are typically employed for such compounds.
Molecular Structure Analysis
The molecular structure of Duvoglustat hydrochloride and related compounds like dutasteride hydrochloride has been extensively characterized through spectroscopic methods, including infrared spectroscopy (FT-IR), NMR techniques, and single-crystal X-ray diffraction (SCXRD). These studies confirm the molecular composition and provide detailed insights into the crystal and molecular structures, elucidating the arrangement of atoms and the chemical bonds within the molecule (Górecki et al., 2017).
Chemical Reactions and Properties
Duvoglustat hydrochloride's chemical properties, including its reactivity with other substances, are crucial for its application in pharmaceutical formulations. For related compounds, studies have explored the interaction with polymer degradation products or residual free acids in dosage formulations, leading to the formation of impurities. Such investigations underscore the importance of understanding the chemical stability and reactivity of Duvoglustat hydrochloride under various conditions (Jansen et al., 1998).
Physical Properties Analysis
The physical properties of Duvoglustat hydrochloride, including its solubility, melting point, and stability under different environmental conditions, are essential for its formulation and therapeutic efficacy. While specific data on Duvoglustat hydrochloride was not found, studies on related compounds like duloxetine hydrochloride have revealed that polymorphism and solvate formation can significantly affect these properties, impacting drug formulation and bioavailability characteristics (Marjo et al., 2011).
Scientific Research Applications
-
Methods of Application or Experimental Procedures : The current standard of care for Pompe disease is enzyme replacement therapy with recombinant human GAA (alglucosidase alfa, AA) . Based on preclinical data, oral co-administration of Duvoglustat hydrochloride with AA increases exposure of active levels in plasma and skeletal muscles, leading to greater substrate reduction in muscle . In a phase 2a study, single oral doses of 50 mg, 100 mg, 250 mg, or 600 mg Duvoglustat hydrochloride were evaluated for their effect on the pharmacokinetics and tissue levels of intravenously infused AA (20 mg/kg) in Pompe patients .
-
Results or Outcomes : AA alone resulted in increases in total GAA activity and protein in plasma compared to baseline . Following co-administration with Duvoglustat hydrochloride, total GAA activity and protein in plasma were further increased 1.2- to 2.8-fold compared to AA alone in all 25 Pompe patients . Importantly, muscle GAA activity was increased for all co-administration treatments from day 3 biopsy specimens . No Duvoglustat-related adverse events or drug-related tolerability issues were identified .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-VFQQELCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017351 | |
Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |
Record name | AT2220 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Duvoglustat hydrochloride | |
CAS RN |
73285-50-4 | |
Record name | 1-Deoxynojirimycin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duvoglustat hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUVOGLUSTAT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.